molecular formula C8H7FN2O4S B2917879 7-Fluorosulfonyloxy-3-oxo-2,4-dihydro-1H-quinoxaline CAS No. 2408965-48-8

7-Fluorosulfonyloxy-3-oxo-2,4-dihydro-1H-quinoxaline

Cat. No.: B2917879
CAS No.: 2408965-48-8
M. Wt: 246.21
InChI Key: IWTJCUOVFZWNSN-UHFFFAOYSA-N
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Description

7-Fluorosulfonyloxy-3-oxo-2,4-dihydro-1H-quinoxaline is a nitrogen-containing heterocyclic compound. This compound is part of the quinoxaline family, which is known for its diverse pharmacological and industrial applications. Quinoxalines are characterized by a benzene ring fused to a pyrazine ring, and they have been extensively studied for their biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluorosulfonyloxy-3-oxo-2,4-dihydro-1H-quinoxaline typically involves the reaction of o-phenylenediamine with 1,2-dicarbonyl compounds under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the quinoxaline ring .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. This may include the use of advanced techniques such as continuous flow reactors and green chemistry principles to minimize waste and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

7-Fluorosulfonyloxy-3-oxo-2,4-dihydro-1H-quinoxaline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction may produce dihydroquinoxalines .

Scientific Research Applications

7-Fluorosulfonyloxy-3-oxo-2,4-dihydro-1H-quinoxaline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-Fluorosulfonyloxy-3-oxo-2,4-dihydro-1H-quinoxaline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in these interactions are often complex and may include multiple steps and intermediates .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 7-Fluorosulfonyloxy-3-oxo-2,4-dihydro-1H-quinoxaline include:

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

7-fluorosulfonyloxy-3-oxo-2,4-dihydro-1H-quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2O4S/c9-16(13,14)15-5-1-2-6-7(3-5)10-4-8(12)11-6/h1-3,10H,4H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWTJCUOVFZWNSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(N1)C=C(C=C2)OS(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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